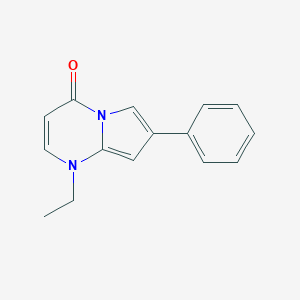

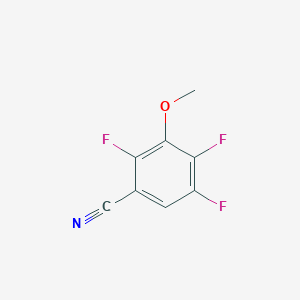

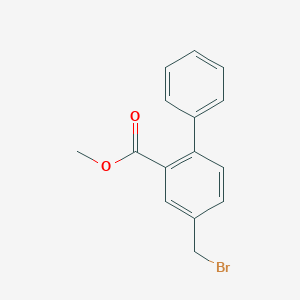

1,2-双-(11-羟基十一氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1,2-Bis-(11-hydroxyundecyloxy)benzene" is a specific organic compound, and while direct studies on this exact molecule were not found, research on structurally related compounds provides valuable insights into the synthesis, molecular structure, chemical reactions, and properties of such bis-hydroxyundecyloxy benzene derivatives. These compounds are of interest in various fields of chemistry for their potential applications and unique behaviors.

Synthesis Analysis

The synthesis of bis-hydroxyundecyloxy benzene derivatives typically involves strategies like cycloaddition reactions, hydrolysis, and functionalization of benzene precursors. For example, Nguyen et al. (2019) synthesized 1,2-bis(pentaphenylphenyl)benzene via cycloaddition, highlighting a method that could potentially be adapted for the synthesis of "1,2-Bis-(11-hydroxyundecyloxy)benzene" (Nguyen et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of bis-hydroxyundecyloxy benzene derivatives often employs techniques like X-ray diffraction and NMR spectroscopy. These methods reveal the conformation, symmetry, and electronic structure of the molecules. For instance, the structure of related compounds has been determined to adopt specific conformations that influence their chemical behavior and physical properties (Sun et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of bis-hydroxyundecyloxy benzene derivatives involves reactions such as racemization, functionalization, and interaction with other molecules. Studies on related compounds show how substituents and molecular structure affect their reactivity and interactions (Haider et al., 2011).

Physical Properties Analysis

The physical properties, including phase behavior, solubility, and melting points, of bis-hydroxyundecyloxy benzene derivatives are influenced by their molecular structure. For example, compounds with similar structural motifs exhibit specific liquid crystalline properties and phase transitions (Acierno et al., 2002).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of bis-hydroxyundecyloxy benzene derivatives. Research on related molecules provides insights into their electronic structure, reactivity patterns, and potential applications (Akiba et al., 2005).

科学研究应用

合成与表征

相关化合物的合成和表征,如1,2-噁嗪和1,2-苯并噁嗪,已被广泛研究。这些化合物可以通过脱水二氢-羟基-噁嗪的方法合成,这些噁嗪是通过将酰基-亚硝基戊酮与尿素在沸腾的甲醇或乙醇中加热环化得到的。噁嗪盐作为合成中的亲电试剂以及它们在各种反应中作为手性合成子的用途突显了相关化合物合成在科学研究中的重要性。噁嗪衍生物的还原以及噁嗪烷作为某些反应中间体的作用也是研究的关键领域(M. Sainsbury, 1991)。

材料科学应用

与1,2-双-(11-羟基十一氧基)苯结构相似的苯并噁唑衍生物在材料科学中展现出显著的性质。苯并噁唑的微波辅助合成突显了现代化学中不断增加的多样性和快速的研究进展。这些衍生物展示了广泛的药理学性质,使它们不仅在制药化学中引起极大兴趣,而且在聚合物、染料、农药和光亮剂行业也备受关注。苯并噁唑的微波辅助合成的效率和实用性突显了它们在科学研究和应用开发中的重要性(M. Özil & E. Menteşe, 2020)。

环境和健康影响研究

对新型溴化阻燃剂(NBFRs)的发生和影响进行了批判性审查,其中包括与1,2-双-(11-羟基十一氧基)苯结构相关的化合物,在室内空气、灰尘、消费品和食品中。这项研究强调了对NBFRs的发生、环境命运和毒性进行更多研究的必要性。审查确定了许多NBFRs存在大量知识空白,强调了优化的分析方法以及对室内环境、排放源和潜在渗漏的进一步研究的重要性。研究结果指出了这些化合物对健康和环境的重要影响,暗示了NBFRs的不断应用需要进一步的科学调查(E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020)。

超分子化学应用

苯-1,3,5-三羧酰胺(BTA)衍生物在超分子化学中的作用已被广泛审查,这些衍生物与1,2-双-(11-羟基十一氧基)苯结构相关。由于其简单的结构、易得性和对其超分子自组装行为的详细理解,BTA已被广泛应用于各种科学学科。在纳米技术、聚合物加工和生物医学应用方面已经进行了探索,利用BTA的自组装形成由三重氢键稳定的一维、纳米级棒状结构。BTA的多价性推动了它们在生物医学领域的应用,表明这些化合物在未来科学和商业应用中的适应性(S. Cantekin, T. D. de Greef, & A. Palmans, 2012)。

未来方向

属性

IUPAC Name |

11-[2-(11-hydroxyundecoxy)phenoxy]undecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O4/c29-23-17-11-7-3-1-5-9-13-19-25-31-27-21-15-16-22-28(27)32-26-20-14-10-6-2-4-8-12-18-24-30/h15-16,21-22,29-30H,1-14,17-20,23-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWYVHHVZMGEQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCCCCCCCCO)OCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649839 |

Source

|

| Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis-(11-hydroxyundecyloxy)benzene | |

CAS RN |

123934-38-3 |

Source

|

| Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

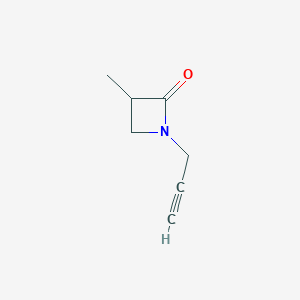

![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)

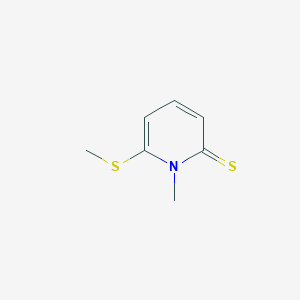

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)